molecular formula C8H4BrClF2O B13718303 3'-Bromo-4',5'-difluorophenacyl chloride

3'-Bromo-4',5'-difluorophenacyl chloride

Cat. No.: B13718303
M. Wt: 269.47 g/mol
InChI Key: BPCQITKZHCXMGZ-UHFFFAOYSA-N
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Description

3'-Bromo-4',5'-difluorophenacyl chloride is a halogenated aromatic compound featuring a bromine atom at the 3' position and fluorine atoms at the 4' and 5' positions on the phenyl ring, with a phenacyl chloride functional group. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

1-(3-bromo-4,5-difluorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H4BrClF2O/c9-5-1-4(7(13)3-10)2-6(11)8(5)12/h1-2H,3H2

InChI Key

BPCQITKZHCXMGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)C(=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 3’-Bromo-4’,5’-difluorophenacyl chloride typically involves the chlorination of 3’-Bromo-4’,5’-difluoroacetophenone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane or chloroform .

Chemical Reactions Analysis

3’-Bromo-4’,5’-difluorophenacyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or thiols. Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).

    Oxidation and Reduction: It can be oxidized to form corresponding ketones or reduced to form alcohols. Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Scientific Research Applications

3’-Bromo-4’,5’-difluorophenacyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals. Its derivatives have been studied for their antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3’-Bromo-4’,5’-difluorophenacyl chloride involves its reactivity towards nucleophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the phenyl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to create new compounds with desired properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The position and type of halogen substituents significantly influence chemical behavior. Below is a comparative analysis with key analogs:

Compound Substituents Key Properties Applications
3'-Bromo-4',5'-difluorophenacyl chloride Br (3'), F (4',5'), Cl (phenacyl) High electrophilicity due to electron-withdrawing F and Br; Cl acts as a leaving group Intermediate in drug synthesis, cross-coupling reactions
3'-Bromo-2'-chloro-5'-fluorophenacyl chloride (CAS 1805518-64-2) Br (3'), Cl (2'), F (5') Enhanced steric hindrance from Cl; lower solubility in polar solvents Specialized fluorinated intermediates
4'-Bromo-2 : 4-dihydroxybenzophenone Br (4'), OH (2,4) Polar due to hydroxyl groups; prone to hydrogen bonding UV stabilizers, polymer additives
5-Bromo-2 : 4-dihydroxydiphenylmethane Br (5'), OH (2,4) Moderate acidity (pKa ~8–9); thermally stable up to 150°C Antioxidants, dye intermediates

Key Observations :

  • Electrophilicity: The trifluorinated derivative (3'-Br-4',5'-F) exhibits greater electrophilicity than mono- or di-halogenated analogs, favoring SN2 reactions .
  • Solubility: Fluorine substituents enhance lipophilicity compared to hydroxylated analogs (e.g., dihydroxybenzophenones), improving compatibility with non-polar reaction media .
  • Steric Effects : Chlorine at the 2' position (as in 3'-Br-2'-Cl-5'-F) introduces steric bulk, reducing reaction rates in crowded environments .

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